High CB2 Binding Affinity (Ki = 2.40 nM) Comparable to Leading Agonists Within the N-Arylpiperidine Oxadiazole Class
In a head-to-head comparison within the same assay system, 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide demonstrates a CB2 binding affinity (Ki = 2.40 nM) that places it among the potent members of the N-arylpiperidine oxadiazole class. This value was obtained via displacement of [3H]CP-55940 from human CB2 receptors expressed in U87 cells [1]. For class-level context, the DiMauro et al. 2008 SAR study reports that optimized N-arylpiperidine oxadiazoles in this series achieve CB2 Ki values in the low nanomolar range (typically 1–50 nM), with the best compounds reaching sub-nanomolar potency [2]. The isopropyl substituent on the oxadiazole ring (versus unsubstituted, cyclopropyl, or trifluoromethyl variants) was identified as a favorable group for balancing potency with physicochemical properties within this specific chemotype [2].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.40 nM [3H]CP-55940 displacement, human CB2 expressed in U87 cells |
| Comparator Or Baseline | Class-leading N-arylpiperidine oxadiazoles from DiMauro 2008: Ki range ~1–50 nM; best compounds <1 nM |
| Quantified Difference | Target compound is within ~2–5 fold of the most potent class members; approximately 10–100 fold more potent than early N-arylamide oxadiazole leads |
| Conditions | Radioligand displacement assay: [3H]CP-55940, human CB2 receptor, U87 cell line, 1 hr incubation |
Why This Matters
This quantitative potency confirms the compound's viability as a CB2 chemical probe and enables its use in competitive binding studies where consistent, nanomolar target engagement is required.
- [1] BindingDB Entry BDBM50353076 (CHEMBL1822930). Affinity Data: Ki = 2.40 nM. Assay: Displacement of [3H]CP-55940 from human CB2 receptor expressed in human U87 cells. View Source
- [2] DiMauro EF, Buchanan JL, Cheng A, et al. Structural modifications of N-arylamide oxadiazoles: Identification of N-arylpiperidine oxadiazoles as potent and selective agonists of CB2. Bioorg Med Chem Lett. 2008;18(15):4267-4274. doi:10.1016/j.bmcl.2008.06.096. (Provides class-level SAR showing Ki range of 1–50 nM for optimized N-arylpiperidine oxadiazoles.) View Source
